molecular formula C9H16O4 B101405 Butyl ethyl malonate CAS No. 17373-84-1

Butyl ethyl malonate

Cat. No. B101405
CAS RN: 17373-84-1
M. Wt: 188.22 g/mol
InChI Key: IHVVZSPWQJWRDV-UHFFFAOYSA-N
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Description

Butyl ethyl malonate, also known as tert-Butyl ethyl malonate, is an organic compound with the molecular formula C9H16O4 . It has a molecular weight of 188.22 . It is used in the synthesis of polar ester-functionalized aliphatic polysulfone .


Synthesis Analysis

The synthesis of Butyl ethyl malonate involves the selective monohydrolysis of symmetric diesters . This process is described as a practical large-scale synthesis of monomethyl malonate and monoethyl malonate .


Molecular Structure Analysis

The molecular structure of Butyl ethyl malonate consists of 9 carbon atoms, 16 hydrogen atoms, and 4 oxygen atoms . The InChI key of the compound is OCOBFMZGRJOSOU-UHFFFAOYSA-N .


Chemical Reactions Analysis

Butyl ethyl malonate is involved in the Malonic Ester Synthesis, a chemical reaction that converts alkyl halides to carboxylic acids . This reaction involves the deprotonation of the carbons alpha to carbonyl groups by a strong base, followed by nucleophilic substitution on the alkyl halide to give the alkylated compound .


Physical And Chemical Properties Analysis

Butyl ethyl malonate is a liquid . It has a refractive index of 1.416 and a density of 0.994 g/mL at 25 °C . The boiling point is 83-85 °C/8 mmHg .

Scientific Research Applications

Ethyl tert-Butyl Malonate in Organic Syntheses

  • Synthesis and Application : Ethyl tert-butyl malonate is an intermediate in organic syntheses. It's used in esterification of dicarboxylic acids and hydrolysis of esters and lactones. Its preparation involves potassium ethyl malonate and is key in organic chemistry research (Strube, 2003).

Ionic Liquid Catalysts in Knoevenagel Condensation

  • Catalytic Efficiency : Basic ionic liquids like 1-butyl-3-methylimidazolium hydroxide efficiently catalyze Knoevenagel condensation, a reaction crucial in creating a range of aliphatic and aromatic carbonyl compounds. This includes reactions with diethyl malonate and highlights the role of ionic liquids in green chemistry (Ranu & Jana, 2006).

Synthesis of Functionalized Trisubstituted Alkenes

  • Knoevenagel Condensation for Arylidene Malonates : The synthesis of arylidene malonates, which are significant in synthetic and pharmacological studies, utilizes ethyl tert-butyl malonate. The CeCl3·7H2O–NaI system acts as a green Lewis acid promoter for this process, showcasing the environmental friendliness of this method (Bartoli et al., 2006).

Role in Synthesis of Homocitrate

  • Improved Synthesis Methods : Ethyl t-butyl malonate is crucial in the improved synthesis of homocitrate, a compound of interest in biochemical studies. This method involves several steps, including esterification and condensation, highlighting its utility in complex organic syntheses (Li & Xu, 1998).

Ethyl Trimethylsilyl Malonate in Organic Chemistry

  • Synthesis of β-keto esters : Ethyl trimethylsilyl malonate, derived from ethyl malonate, is used in the synthesis of β-keto esters. This compound's preparation and handling point towards its critical role in organic chemistry research and development (Bolton, 2001).

Michael Addition and Stereochemistry

  • Understanding Reaction Mechanisms : Research into the Michael addition of diethyl malonate to various compounds helps understand reaction mechanisms and product geometries. This is essential for designing targeted reactions in organic synthesis (Abramavitch & Struble, 1968).

Safety And Hazards

Butyl ethyl malonate is classified as a combustible liquid . It should be kept away from heat, sparks, open flames, and hot surfaces . Protective equipment should be worn when handling this chemical, and contact with skin, eyes, or clothing should be avoided . In case of ingestion or inhalation, medical attention should be sought immediately .

properties

IUPAC Name

3-O-butyl 1-O-ethyl propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c1-3-5-6-13-9(11)7-8(10)12-4-2/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHVVZSPWQJWRDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80169649
Record name Butyl ethyl malonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

222.00 °C. @ 760.00 mm Hg
Record name Butyl ethyl malonate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036233
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Density

1.048-1.054
Record name Butyl ethyl malonate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/464/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Butyl ethyl malonate

CAS RN

17373-84-1
Record name 1-Butyl 3-ethyl propanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17373-84-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Butyl ethyl malonate
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Record name Butyl ethyl malonate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BUTYL ETHYL MALONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D4AGC486TU
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Record name Butyl ethyl malonate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036233
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
122
Citations
S Pavlov, V Arsenijević - Croatica Chemica Acta, 1968 - hrcak.srce.hr
… The use of tert-butyl ethyl malonate as a starting material in the general synthesis of /J-keto esters is well known. However, in spite of comparatively good yields in the preparation of …
Number of citations: 1 hrcak.srce.hr
R Liu, P Berglund, HE Högberg - 2005 - diva-portal.org
Enzymes as tools in organic synthesis have provided enormous advantages. This thesis deals with the applications of enzymes in the kinetic resolutions of racemic compounds. The …
Number of citations: 0 www.diva-portal.org
R Liu - 2005 - diva-portal.org
Enzymes as tools in organic synthesis have provided enormous advantages. This thesis deals with the applications of enzymes in the kinetic resolutions of racemic compounds. The …
Number of citations: 0 www.diva-portal.org
S Pavlov, V Arsenijević - Croatica Chemica Acta, 1969 - hrcak.srce.hr
… an earlier application of tert-butyl-ethyl malonate for the synthesis of B-keto esters2 and di-tert-butyl malonates for the synthesis of ketones 3, 4 and a-amino ketones5•· …
Number of citations: 3 hrcak.srce.hr
P Schmidt-Winkel, F Wudl - Macromolecules, 1998 - ACS Publications
… In the presence of excess tert-butyl ethyl malonate, we apparently synthesized some oligomeric polysulfones of type 4 as well as tiny amounts of cyclic oligomers, but we were unable to …
Number of citations: 27 pubs.acs.org
AP Krapcho, G Gadamasetti - The Journal of Organic Chemistry, 1987 - ACS Publications
… The mixed malonate ester, tert-butyl ethyl malonate on heating in water/Me2SO or water/Me2SO/ LiCl gives an ethyl acetate to tert-butyl acetate ratio of 10 and 6, respectively. Both …
Number of citations: 21 pubs.acs.org
K Shiosaki, G Fels, H Rapoport - The Journal of Organic …, 1981 - ACS Publications
… Some specific examples include the acylation of tertbutyl ethyl malonate by treatmentwith magnesium ethoxide and various acid chlorides followed by acid treatment and …
Number of citations: 62 pubs.acs.org
A Sato, A Scott, T Asao, M Lee - The Journal of Organic Chemistry, 2006 - ACS Publications
… to be superior to tert-butyl ethyl malonate. Diester 16 was produced in quantitative yield, compared to a yield of 54% when tert-butyl ethyl malonate was used. Selective reduction of the 4…
Number of citations: 5 pubs.acs.org
GA Olah, GKS Prakash, PS Iyer… - The Journal of …, 1987 - ACS Publications
… The mixed malonate ester, tert-butyl ethyl malonate on heating in water/Me2SO or water/Me2SO/ LiCl gives an ethyl acetate to tert-butyl acetate ratio of 10 and 6, respectively. Both …
Number of citations: 53 pubs.acs.org
S Sanchez-Espirilla, A Pereira-Vega… - Journal of Proteome …, 2023 - ACS Publications
… When comparing POSTA and control, butyl ethyl malonate (AUC = 0.90), 1-methylhistidine (… Similarly, in the comparison between POSTB and control, butyl ethyl malonate (AUC = 0.76)…
Number of citations: 5 pubs.acs.org

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